lanthanum(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene
Overview
Description
lanthanum(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene: is an organometallic compound with the chemical formula C27H39La . It is a lanthanum-based compound where lanthanum is coordinated with three tetramethylcyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including catalysis, material synthesis, and advanced electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lanthanum(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene typically involves the reaction of lanthanum trichloride with tetramethylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
LaCl3+3C9H13→La(C9H13)3+3HCl
The product is then purified through recrystallization or sublimation to obtain high-purity this compound .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: lanthanum(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lanthanum oxides.
Reduction: It can be reduced to form lower oxidation state lanthanum compounds.
Substitution: The tetramethylcyclopentadienyl ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen or other reducing agents.
Substitution: Various ligands and appropriate solvents.
Major Products:
Oxidation: Lanthanum oxides.
Reduction: Lower oxidation state lanthanum compounds.
Substitution: Lanthanum compounds with different ligands.
Scientific Research Applications
Chemistry: lanthanum(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene is used as a catalyst in various organic reactions, including polymerization and hydrogenation. Its unique structure allows for efficient catalytic activity .
Biology and Medicine: In biological research, this compound is used to study the interactions of lanthanum with biological molecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including high-performance ceramics and electronic components .
Mechanism of Action
The mechanism of action of lanthanum(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene involves the coordination of lanthanum with the tetramethylcyclopentadienyl ligands. This coordination enhances the reactivity of lanthanum, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparison with Similar Compounds
- Tris(methylcyclopentadienyl)lanthanum(III)
- Lanthanum tris(hexamethyldisilazide)
- Lanthanum formate
Comparison: lanthanum(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene is unique due to its tetramethylcyclopentadienyl ligands, which provide distinct steric and electronic properties compared to other similar compounds. This uniqueness enhances its catalytic activity and makes it suitable for specific applications in advanced materials and electronics .
Properties
IUPAC Name |
lanthanum(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H13.La/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;/q3*-1;+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOIDCSOSVBBLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.[La+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39La | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584100 | |
Record name | Lanthanum tris(1,2,3,4-tetramethylcyclopenta-2,4-dien-1-ide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148607-23-2 | |
Record name | Lanthanum tris(1,2,3,4-tetramethylcyclopenta-2,4-dien-1-ide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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